
3,3'-(Tetradecylazanediyl)di(oxolane-2,5-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Tetradecylazanediyl)di(oxolane-2,5-dione) is an organic compound with a complex structure that includes both oxolane and tetradecylazanediyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Tetradecylazanediyl)di(oxolane-2,5-dione) typically involves the reaction of oxolane-2,5-dione with a tetradecylamine derivative. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Tetradecylazanediyl)di(oxolane-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler, reduced forms of the original compound.
Scientific Research Applications
3,3’-(Tetradecylazanediyl)di(oxolane-2,5-dione) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3’-(Tetradecylazanediyl)di(oxolane-2,5-dione) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dioxolane: A related compound with a simpler structure, used as a solvent and in polymer chemistry.
Succinic anhydride: Another related compound, used in organic synthesis and as a precursor for various chemicals.
Uniqueness
3,3’-(Tetradecylazanediyl)di(oxolane-2,5-dione) is unique due to its combination of oxolane and tetradecylazanediyl groups, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions with other molecules, making it valuable in research and industrial applications.
Properties
CAS No. |
844901-90-2 |
|---|---|
Molecular Formula |
C22H35NO6 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-[(2,5-dioxooxolan-3-yl)-tetradecylamino]oxolane-2,5-dione |
InChI |
InChI=1S/C22H35NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23(17-15-19(24)28-21(17)26)18-16-20(25)29-22(18)27/h17-18H,2-16H2,1H3 |
InChI Key |
SGOSMENIHUFGNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(C1CC(=O)OC1=O)C2CC(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


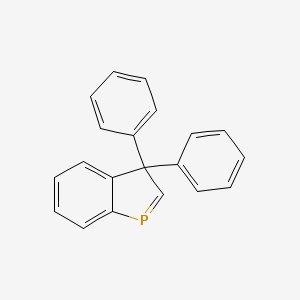
![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)
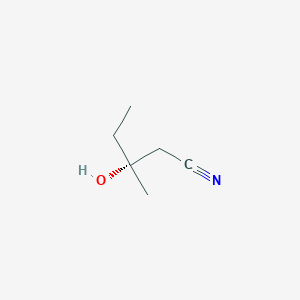
![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
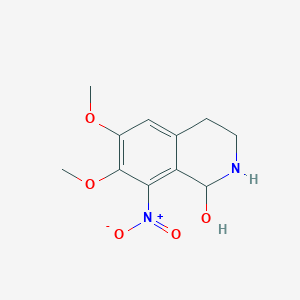
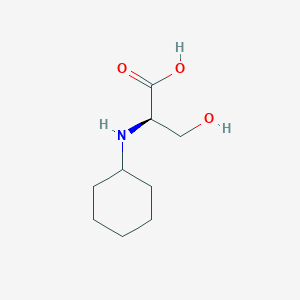
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-](/img/structure/B14202226.png)
![Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14202239.png)
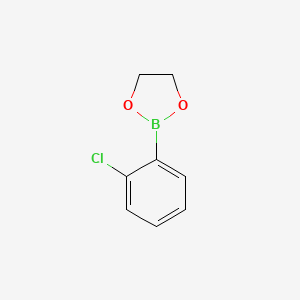
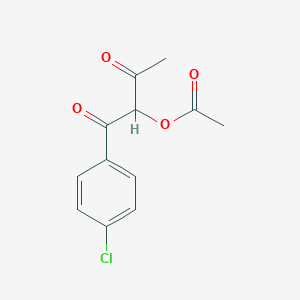
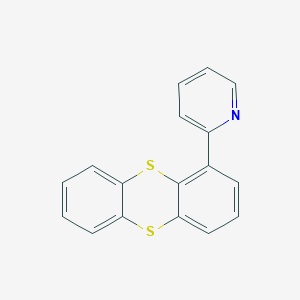
![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)
